molecular formula C₂₅H₂₇ClN₂O₇ B1140694 3-Hydroxydesloratadine b-D-glucuronide CAS No. 774538-89-5

3-Hydroxydesloratadine b-D-glucuronide

カタログ番号: B1140694
CAS番号: 774538-89-5
分子量: 502.94
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The formation of 3-hydroxydesloratadine b-D-glucuronide involves multiple enzymatic steps. Initially, desloratadine undergoes glucuronidation by UDP-glucuronosyltransferase 2B10 (UGT2B10) to form desloratadine glucuronide . This intermediate is then hydroxylated by cytochrome P450 2C8 (CYP2C8) to produce 3-hydroxydesloratadine . Finally, the glucuronidation of 3-hydroxydesloratadine by UGT enzymes results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily studied in a research context. the enzymatic processes involved suggest that biotechnological methods using recombinant enzymes or engineered microbial systems could be employed for large-scale production.

化学反応の分析

Types of Reactions

3-Hydroxydesloratadine b-D-glucuronide primarily undergoes glucuronidation and hydroxylation reactions . These reactions are catalyzed by specific enzymes, including UGT2B10 and CYP2C8 .

Common Reagents and Conditions

    Glucuronidation: UDP-glucuronic acid and UGT2B10 enzyme.

    Hydroxylation: NADPH and CYP2C8 enzyme.

Major Products Formed

科学的研究の応用

Pharmacokinetics and Metabolism

3-Hydroxydesloratadine β-D-glucuronide is primarily formed through the metabolic pathway involving UDP-glucuronosyltransferase 2B10 (UGT2B10) and cytochrome P450 2C8 (CYP2C8). Research has demonstrated that this compound is generated from desloratadine via glucuronidation followed by hydroxylation, which is crucial for its elimination from the body .

Key Studies on Metabolism

  • A study indicated that cryopreserved human hepatocytes could effectively generate both 3-hydroxydesloratadine and its corresponding glucuronide, showing a significant correlation between CYP2C8 activity and the formation of this metabolite (r² = 0.70-0.90) .
  • The Km value for the formation of 3-hydroxydesloratadine was reported to be 1.6 μM, with a Vmax of 1.3 pmol/min per million cells, highlighting its efficiency in metabolic processes .

Therapeutic Applications

3-Hydroxydesloratadine β-D-glucuronide plays a role in enhancing the therapeutic effects of desloratadine. As an active metabolite, it contributes to the antihistaminic effects necessary for managing allergic rhinitis and chronic idiopathic urticaria.

Clinical Relevance

  • The compound's ability to inhibit histamine H1 receptors allows it to alleviate symptoms associated with allergic reactions effectively .
  • Its pharmacological profile indicates that it may have fewer sedative effects compared to first-generation antihistamines, making it preferable for long-term use in patients requiring allergy management .

Drug Interactions

Understanding the interactions involving 3-hydroxydesloratadine β-D-glucuronide is crucial for predicting potential adverse effects or therapeutic failures.

Inhibitory Effects

  • Studies have shown that various inhibitors of CYP2C8 significantly reduce the formation of 3-hydroxydesloratadine, suggesting that co-administration with certain drugs could lead to altered efficacy or increased side effects .
  • Notably, gemfibrozil and montelukast have been identified as potent inhibitors that can affect the metabolism of desloratadine through competitive inhibition .

Case Studies and Research Findings

Several case studies have investigated the implications of 3-hydroxydesloratadine β-D-glucuronide in clinical settings:

Study Focus Findings
Study AMetabolismIdentified UGT2B10 as a key enzyme in glucuronidation of desloratadine leading to 3-hydroxydesloratadine formation .
Study BDrug InteractionsDemonstrated significant inhibition of 3-hydroxydesloratadine formation by CYP2C8 inhibitors .
Study CTherapeutic EfficacyEvaluated the antihistaminic effects of desloratadine in patients with allergic rhinitis, correlating higher levels of its metabolites with symptom relief .

生物活性

3-Hydroxydesloratadine β-D-glucuronide is a significant metabolite derived from desloratadine, an antihistamine used primarily for allergic conditions. Understanding its biological activity involves exploring its synthesis, metabolic pathways, and pharmacological implications.

Overview of 3-Hydroxydesloratadine

3-Hydroxydesloratadine is formed via the metabolic action of cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Specifically, the formation of this compound is catalyzed by CYP2C8 after the glucuronidation of desloratadine by UGT2B10, which is essential for its subsequent oxidation and deconjugation processes .

Enzymatic Pathways

The primary enzymes involved in the metabolism of desloratadine to 3-hydroxydesloratadine include:

  • UGT2B10 : Responsible for the initial glucuronidation of desloratadine.
  • CYP2C8 : Catalyzes the conversion of the glucuronide form to 3-hydroxydesloratadine.

The metabolic pathway can be summarized as follows:

  • Glucuronidation : Desloratadine is conjugated with glucuronic acid by UGT2B10.
  • Oxidation : The resulting glucuronide undergoes oxidation by CYP2C8 to yield 3-hydroxydesloratadine.
  • Deconjugation : This step may involve further enzymatic reactions that release the active metabolite .

Pharmacokinetics

The pharmacokinetic profile of 3-hydroxydesloratadine indicates that it has a relatively high affinity for binding to plasma proteins, which can affect its bioavailability and therapeutic effects. Studies involving cryopreserved human hepatocytes (CHHs) have shown that the Km (Michaelis-Menten constant) for the formation of 3-hydroxydesloratadine is approximately 1.6 μM, with a Vmax (maximum reaction rate) of 1.3 pmol/min per million cells .

Antihistaminic Activity

As a metabolite of desloratadine, 3-hydroxydesloratadine retains antihistaminic properties, contributing to the therapeutic effects against allergic reactions. Its activity is characterized by:

  • Inhibition of Histamine Release : The compound competes with histamine for H1 receptor binding, leading to reduced symptoms associated with allergic responses.
  • Long-lasting Effects : Due to its metabolic stability and pharmacokinetic properties, it provides prolonged relief from allergy symptoms.

Inhibition Studies

Research has demonstrated that inhibitors such as gemfibrozil significantly reduce the formation of 3-hydroxydesloratadine by inhibiting CYP2C8 activity. Inhibition rates were recorded at up to 98% under specific experimental conditions . This highlights the importance of CYP2C8 in regulating the levels of active metabolites in patients receiving desloratadine therapy.

Clinical Relevance

The clinical implications of these findings suggest that drugs affecting CYP2C8 activity could alter the efficacy and safety profile of desloratadine by modifying the concentration of its active metabolites. This necessitates careful consideration when prescribing desloratadine alongside other medications known to interact with CYP2C8 .

Data Summary Table

ParameterValue
Km (for 3-hydroxydesloratadine)1.6 μM
Vmax (formation rate)1.3 pmol/min/million cells
Inhibition by gemfibrozilUp to 98%
Key EnzymesUGT2B10, CYP2C8

特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMRWMPRWQUMIJ-LYVDORBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774538-89-5
Record name 3-Hydroxydesloratadine o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXYDESLORATADINE O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3KVV9T2MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: Why is the formation of 3-Hydroxydesloratadine O-glucuronide important in desloratadine metabolism?

A1: The study highlights that the formation of 3-Hydroxydesloratadine O-glucuronide is a major metabolic pathway for desloratadine specifically in humans []. This metabolic route was successfully replicated in humanized-liver mice, which showed a similar excretion profile of 3-Hydroxydesloratadine O-glucuronide in urine as observed in humans []. This suggests that this metabolite plays a significant role in the clearance of desloratadine from the body. Understanding the metabolic fate of drugs like desloratadine, including the formation of major metabolites like 3-Hydroxydesloratadine O-glucuronide, is crucial for assessing drug efficacy and potential drug-drug interactions.

Q2: What is the significance of using humanized-liver mice in this study?

A2: Desloratadine exhibits species-dependent metabolism []. The study used chimeric TK-NOG mice transplanted with human hepatocytes (humanized-liver mice) to overcome the limitation of traditional animal models and better mimic human-specific metabolism of desloratadine []. These humanized-liver mice provided a more accurate platform to study the formation and excretion of human-specific metabolites like 3-Hydroxydesloratadine O-glucuronide, leading to more relevant data for understanding desloratadine metabolism in humans [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。